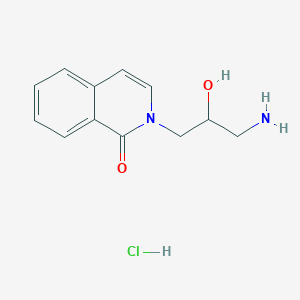

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride

概要

説明

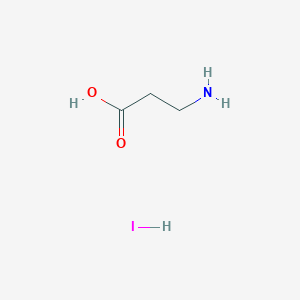

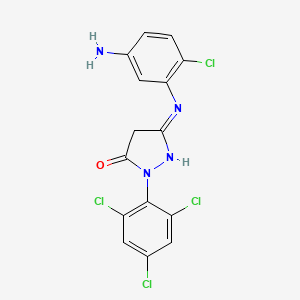

The compound “2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride” is a chemical compound with the CAS Number: 289050-73-3 . It has a molecular weight of 256.69 .

Synthesis Analysis

A novel route has been found for the synthesis of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines. They are promising reagents for the preparation of pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides which contain a 3-amino-2-hydroxypropyl substituent in position 7 of the heterocyclic ring .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as its Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Exact Mass can be inferred from related compounds .科学的研究の応用

Chemoselective Tert-Butyloxycarbonylation Reagent 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a chemoselective tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols without a base. The reactions are noted for their high yield and mild conditions, highlighting BBDI's specificity and efficiency in chemical synthesis (Ouchi et al., 2002).

Cooperative Catalysis in Synthesis Rh(2)(OAc)(4)-AgOTf cooperatively catalyzes tandem cyclization/three-component reactions involving 2-alkynylarylaldimines, diazo compounds, and water or alcohols. This process efficiently produces 1,2-dihydroisoquinolines bearing alpha-hydroxyl-beta-amino carboxylate skeletons, indicating its utility in synthesizing complex organic structures (Guo et al., 2010).

Synthesis of Imidazoloisoquinolines 2-Aminopyridines and 1-aminoisoquinoline are used to synthesize imidazolo[1,2-a]pyridines and imidazolo[2,1-a]isoquinolines. The compounds are formed through a reaction with aryl aldehydes, yielding the respective isoquinoline derivatives in good yields, signifying the versatility of isoquinolines in chemical synthesis (Katritzky et al., 2000).

Synthesis of Isoquinoline Derivatives Various 1,2-dihydroisoquinoline compounds are synthesized using a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction. This method involves 2-(1-alkynyl)benzaldehydes, amines, and ketones or indoles as pronucleophiles, indicating the adaptability of isoquinoline compounds in multi-component synthesis processes (Markina et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary targets of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride are viral DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them a key target for antiviral drugs .

Mode of Action

The compound interacts with its targets by inhibiting the function of viral DNA polymerases . This inhibition is primarily due to the hydroxyl group of the compound, which is situated near the pyrrole ring nitrogen atom . This interaction results in the prevention of viral DNA replication, thereby inhibiting the proliferation of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral DNA replication. By inhibiting viral DNA polymerases, it disrupts the replication process, preventing the virus from multiplying and spreading . The downstream effects of this disruption include a decrease in viral load and potentially the alleviation of symptoms associated with the viral infection .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of viral DNA replication. This results in a decrease in viral load within the host organism, potentially leading to the alleviation of symptoms associated with the viral infection .

生化学分析

Biochemical Properties

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain nucleoside analogs, which are crucial in antiviral and anticancer therapies . The nature of these interactions often involves inhibition of viral reverse transcriptases and mammalian DNA polymerases, thereby affecting nucleotide biosynthesis and DNA replication.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit viral DNA polymerases, which can lead to the suppression of viral replication . Additionally, its interaction with cellular enzymes can result in altered gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to bind to the ADP/ATP-binding pocket of Hsp90, a heat shock protein, thereby inhibiting its function . This inhibition can lead to the degradation of proteins that are mutated or overexpressed in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical or cellular response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.

特性

IUPAC Name |

2-(3-amino-2-hydroxypropyl)isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-7-10(15)8-14-6-5-9-3-1-2-4-11(9)12(14)16;/h1-6,10,15H,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFNLYFLMUJKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)

![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)

![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)